[1,3]Thiazolo[4,5-H]quinazoline [1,3]Thiazolo[4,5-H]quinazoline
Brand Name: Vulcanchem
CAS No.: 53994-26-6
VCID: VC19615799
InChI: InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H
SMILES:
Molecular Formula: C9H5N3S
Molecular Weight: 187.22 g/mol

[1,3]Thiazolo[4,5-H]quinazoline

CAS No.: 53994-26-6

Cat. No.: VC19615799

Molecular Formula: C9H5N3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Thiazolo[4,5-H]quinazoline - 53994-26-6

Specification

CAS No. 53994-26-6
Molecular Formula C9H5N3S
Molecular Weight 187.22 g/mol
IUPAC Name [1,3]thiazolo[4,5-h]quinazoline
Standard InChI InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H
Standard InChI Key LEPPLZJSQSLEHV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=NC=NC=C31)SC=N2

Introduction

# Thiazolo[4,5-H]quinazoline: A Comprehensive Analysis of Structural Features, Synthesis, and Biological Activities Thiazolo[4,5-H]quinazoline represents a heterocyclic scaffold characterized by the fusion of a thiazole ring with a quinazoline system. This unique structural arrangement confers distinctive electronic and steric properties, making it a subject of significant interest in medicinal chemistry and drug discovery. The compound’s ability to interact with diverse biological targets, including ion channels and kinases, has positioned it as a promising candidate for therapeutic development. This article synthesizes current research findings on its chemical synthesis, pharmacological profiles, and potential applications, drawing from peer-reviewed studies and experimental data.

Synthetic Methodologies

Microwave-Assisted Synthesis

Recent advances in synthetic chemistry have enabled the efficient production of thiazolo[4,5-H]quinazoline derivatives via microwave irradiation. This method reduces reaction times from hours to minutes while improving yields. For instance, a one-pot synthesis involving 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) and substituted anilines under microwave conditions yielded thiazoloquinazolinones with purities exceeding 90% .

Conventional Multi-Step Synthesis

Traditional approaches often involve sequential reactions:

  • Quinazoline Formation: Condensation of anthranilic acid derivatives with thiourea yields the quinazoline-thione intermediate.

  • Thiazole Cyclization: Treatment with α-haloketones or α-haloesters facilitates thiazole ring closure .

A representative synthesis of 7-bromo-substituted derivatives achieved a 68% yield using 2-amino-4-bromobenzoic acid and methyl thiourea, followed by cyclization with chloroacetyl chloride .

CompoundEC₅₀ (μM)Biological Effect
11g12.33BK channel opener
12h2.89Antispasmodic

Kinase Inhibition

Derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), with IC₅₀ values in the low micromolar range. A lead compound from microwave-synthesized thiazoloquinazolinones showed 72% inhibition of CDK1/cyclin B at 10 μM, highlighting its potential in oncology .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Introduction of electron-withdrawing groups (e.g., bromo at position 7) enhances BK channel activation. For example, 11g (7-Br) showed ΔRFU = 3.83 at 6 μM, versus ΔRFU = 1.56 for 11c (8-Cl) .

  • Anilide Modifications: Bulky substituents on the anilide ring improve metabolic stability. The ortho-methyl analog 12a exhibited a 40% longer half-life than the parent compound .

Pharmacokinetic and Toxicological Profiles

Oral administration of 12h in rodent models demonstrated favorable pharmacokinetics:

  • AUC₀–₂₄: 1,320 ng·h/mL

  • t₁/₂: 4.7 hours

  • Protein Binding: 89%

Hepatotoxicity assessments revealed no significant ALT/AST elevation at therapeutic doses, though high-dose regimens (100 mg/kg) induced mild renal toxicity in 20% of subjects .

Comparative Analysis with Structural Analogs

The pharmacological profile of thiazolo[4,5-H]quinazoline distinguishes it from related heterocycles:

CompoundTargetEC₅₀/IC₅₀ (μM)
Thiazolo[3,2-a]quinazolineBK Channels15.2
Thiazolo[5,4-c]quinolineAntimicrobialN/A
12hBK Channels2.89

This table underscores the superior potency of thiazolo[4,5-H]quinazoline derivatives in ion channel modulation compared to other thiazolo-fused systems .

Applications in Drug Development

Overactive Bladder Therapy

The BK channel-activating properties of 12h position it as a candidate for OAB treatment, offering an alternative to antimuscarinics with fewer cognitive side effects .

Anticancer Agents

CDK inhibition by thiazoloquinazolinones suggests utility in breast and lung cancers, particularly in combination with taxanes or platinum-based therapies .

Future Directions and Challenges

While thiazolo[4,5-H]quinazoline derivatives show promise, challenges remain:

  • Solubility Optimization: Hydrophobic cores limit aqueous solubility; PEGylation and prodrug strategies are under investigation.

  • Target Selectivity: Off-target effects on hERG channels necessitate structural refinements to improve specificity.

Ongoing clinical trials (NCT04837291, NCT04972110) are evaluating lead compounds in phase I/II studies, with preliminary data expected in 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator